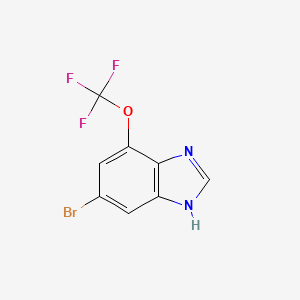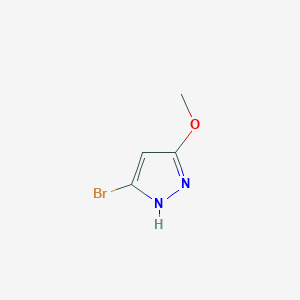
5-bromo-3-methoxy-1H-pyrazole
Übersicht
Beschreibung
5-bromo-3-methoxy-1H-pyrazole is a chemical compound with the molecular formula C4H5BrN2O and a molecular weight of 177.00 g/mol . It is used as a DHODH inhibitor to treat diseases .
Synthesis Analysis
The synthesis of pyrazoles involves various methods. One common method is the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to form pyrazoles . A specific synthesis of a bromo derivative of pyrazole involves a selective Sandmeyer reaction on the corresponding diaminopyrazole .Molecular Structure Analysis
Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . They exhibit tautomerism, which may influence their reactivity . The structure of this compound is similar to other pyrazoles, with the addition of a bromo and a methoxy group.Chemical Reactions Analysis
Pyrazoles can undergo various chemical reactions. For instance, they can react with nitroolefins mediated with strong bases such as t-BuOK to synthesize tri- or tetrasubstituted pyrazoles . They can also undergo Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones to form a broad range of pyrazole derivatives .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Precursor in Synthesis : 5-Bromo-3-methoxy-1H-pyrazole serves as a precursor in the synthesis of various compounds. For example, it's used in the synthesis of 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles, 3-azidomethyl-5-ethoxycarbonyl-1H-pyrazole, and others through reactions like cyclocondensation and nucleophilic substitution (Martins et al., 2013).
Tautomerism Studies : Research on the tautomerism of 4-bromo substituted 1H-pyrazoles, which includes compounds like this compound, has been conducted. These studies focus on understanding the tautomerism in solid and solution states using techniques like magnetic resonance spectroscopy (Trofimenko et al., 2007).
Optical Properties in Derivatives : Substituted pyrazoly 1,3,4-oxadiazole derivatives, which can be synthesized from compounds like this compound, display unique absorption and fluorescence characteristics. This is significant for applications in materials science, particularly in developing new dyes and pigments (Lv et al., 2010).
Biological and Pharmaceutical Research
Potential Anticancer Activity : Pyrazole derivatives, including those related to this compound, have been studied for their anticancer properties. For example, certain 1-aryl-3, 5-bis(het)aryl pyrazole derivatives show cytotoxic effects against breast cancer and leukemic cells, indicating potential use in cancer therapy (Ananda et al., 2017).
Antimicrobial Activity : Some pyrazole derivatives demonstrate significant antimicrobial activity. Studies on compounds like 3-aroyl-4-heteroaryl pyrroles and pyrazoles, which can be synthesized using precursors similar to this compound, show potent antimicrobial agents against bacteria like Bacillus subtilis and fungi like Aspergillus niger (Basha et al., 2015).
Wirkmechanismus
Target of Action
Pyrazole derivatives are known to bind with high affinity to multiple receptors , and can be used as DHODH inhibitors . The role of these targets is to mediate the biological and pharmacological effects of 5-bromo-3-methoxy-1H-pyrazole.
Mode of Action
It is known that pyrazole derivatives can simultaneously donate and accept hydrogen bonds, which favors the establishment of intermolecular interactions . This interaction with its targets may lead to changes in the cellular processes, contributing to its biological activity.
Biochemical Pathways
Pyrazole derivatives are known to exhibit a broad range of pharmacological properties , suggesting that they may affect multiple biochemical pathways. The downstream effects of these pathways would depend on the specific biological activity of this compound.
Result of Action
Given the known biological activities of pyrazole derivatives , it can be inferred that this compound may have a range of effects at the molecular and cellular level.
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
5-Bromo-3-methoxy-1H-pyrazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit oxidative phosphorylation and the ATP-32P exchange reaction . It also affects energy-dependent and independent calcium uptake, indicating its potential impact on cellular energy metabolism and calcium signaling pathways . The interactions of this compound with these biomolecules are crucial for understanding its biochemical properties and potential therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to affect the activity of acetylcholinesterase, an enzyme critical for neurotransmission . By inhibiting this enzyme, this compound can alter nerve impulse transmission, leading to changes in cellular behavior and function. Additionally, its impact on oxidative phosphorylation suggests potential effects on cellular energy production and metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It inhibits oxidative phosphorylation by interfering with the electron transport chain, thereby reducing ATP production . This compound also binds to calcium channels, affecting calcium uptake and signaling within cells . These interactions highlight the compound’s ability to modulate key molecular pathways, making it a potential candidate for therapeutic development.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound has been observed to cause sustained inhibition of oxidative phosphorylation and calcium uptake, leading to prolonged effects on cellular energy metabolism and signaling pathways . These temporal effects are important for understanding the compound’s potential long-term impact on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily affect cellular energy metabolism and calcium signaling . At higher doses, it can cause significant adverse effects, including neurotoxicity and disruption of normal cellular functions . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of this compound in potential clinical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily through oxidative pathways, involving enzymes such as cytochrome P450 . These metabolic processes can influence the compound’s bioavailability and activity within the body. Understanding these pathways is essential for predicting the pharmacokinetics and potential drug interactions of this compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For example, binding to calcium channels can facilitate its transport into cells, where it can exert its effects on calcium signaling and energy metabolism . The distribution of this compound within the body is a key factor in its overall pharmacological profile.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been observed to localize primarily in the mitochondria, where it can directly affect oxidative phosphorylation and ATP production . Additionally, its interactions with calcium channels suggest potential localization in the endoplasmic reticulum, further influencing calcium signaling pathways . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
5-bromo-3-methoxy-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2O/c1-8-4-2-3(5)6-7-4/h2H,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQSBAXFMLYKSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NNC(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Bromothieno[2,3-B]pyridine-2-carboxylic acid](/img/structure/B1376934.png)
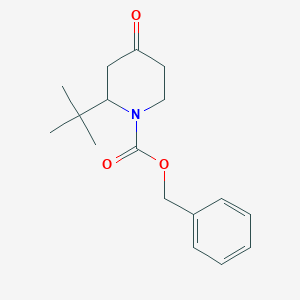
![Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B1376937.png)
![tert-Butyl 7-amino-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B1376939.png)
![1-[4-(4-Amino-pyrazol-1-ylmethyl)-piperidin-1-yl]-2-dimethylamino-ethanone dihydrochloride](/img/structure/B1376940.png)
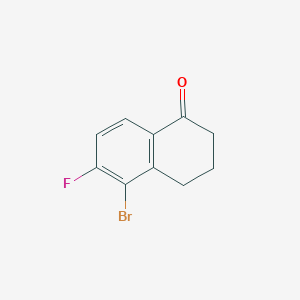
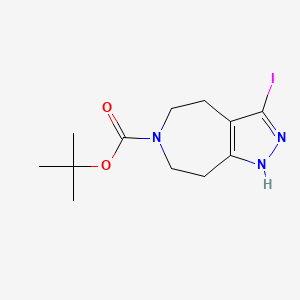
![Tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1376945.png)
![Tert-butyl 3-(aminomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1376946.png)
![tert-Butyl 3'-bromo-5',6'-dihydrospiro[piperidine-4,7'-pyrrolo[1,2-a]imidazole]-1-carboxylate](/img/structure/B1376947.png)
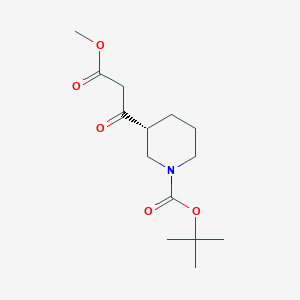
![Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B1376952.png)
![2-Tert-butyl 9-ethyl 2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate](/img/structure/B1376953.png)
